REACTION_SMILES
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[C:2](#[N:3])[c:4]1[cH:5][cH:6][c:7]([N:10]2[C:11](=[O:23])[CH:12]([NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:13][CH2:14]2)[cH:8][cH:9]1.[CH3:24][CH2:25][O:26][C:27]([CH3:28])=[O:29].[ClH:1]>>[C:2](#[N:3])[c:4]1[cH:5][cH:6][c:7]([N:10]2[C:11](=[O:23])[CH:12]([NH2:15])[CH2:13][CH2:14]2)[cH:8][cH:9]1.[ClH:1]
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Name
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CC(C)(C)OC(=O)NC1CCN(c2ccc(C#N)cc2)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2ccc(C#N)cc2)C1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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N#Cc1ccc(N2CCC(N)C2=O)cc1
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Name
|
|
Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |